Coe bond

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Coe bond is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a type of covalent bond that forms between two molecules, allowing them to bond together in a stable manner.

Mechanism Of Action

The mechanism of action of Coe bond involves the formation of a stable covalent bond between two molecules. The Coe bond is formed through a nucleophilic attack of the reactive group on the electrophilic group of the other molecule. The resulting bond is stable and can withstand various environmental conditions, such as temperature, pH, and enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of Coe bond depend on the specific application and the molecules involved. In general, Coe bond can improve the stability and activity of biomolecules, such as enzymes and antibodies. Coe bond can also improve the pharmacokinetics of drugs, allowing for targeted delivery and sustained release.

Advantages And Limitations For Lab Experiments

The advantages of using Coe bond in lab experiments include its stability, specificity, and versatility. Coe bond can be used to create stable conjugates of various molecules, allowing for targeted delivery and sustained release. However, the limitations of using Coe bond in lab experiments include the potential for low yields and the need for specific reactive groups.

Future Directions

There are many future directions for the research and application of Coe bond. One direction is the development of new reactive groups that can form Coe bonds with greater efficiency and specificity. Another direction is the exploration of Coe bond in new applications, such as tissue engineering and biosensors. Finally, the optimization of Coe bond synthesis and purification methods can improve the yield and purity of Coe bond for various applications.

Conclusion:

Coe bond is a promising chemical compound that has potential applications in various fields. Its stable covalent bond formation between two molecules can improve the stability and activity of biomolecules, improve the pharmacokinetics of drugs, and create self-healing materials. The future directions for Coe bond research and application are vast, and its potential impact on science and technology is significant.

Synthesis Methods

The synthesis of Coe bond involves the reaction of two molecules with complementary reactive groups. The reactive groups must be able to form a covalent bond with each other, resulting in the formation of the Coe bond. The reaction can be carried out in various solvents, including water, organic solvents, and ionic liquids. The reaction conditions, such as temperature and pressure, can also affect the yield and purity of the Coe bond.

Scientific Research Applications

Coe bond has potential applications in various fields, including materials science, biotechnology, and drug delivery. In materials science, Coe bond can be used to create self-healing materials that can repair themselves when damaged. In biotechnology, Coe bond can be used to immobilize enzymes and other biomolecules, allowing them to be reused in various applications. In drug delivery, Coe bond can be used to create stable drug conjugates that can target specific cells or tissues.

properties

CAS RN |

141582-43-6 |

|---|---|

Product Name |

Coe bond |

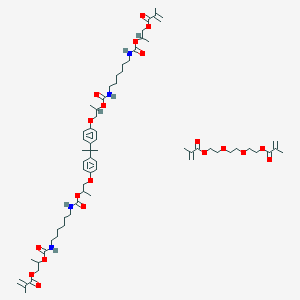

Molecular Formula |

C65H98N4O20 |

Molecular Weight |

1255.5 g/mol |

IUPAC Name |

2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[6-[1-[4-[2-[4-[2-[6-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C51H76N4O14.C14H22O6/c1-35(2)45(56)64-33-39(7)68-49(60)54-29-17-13-11-15-27-52-47(58)66-37(5)31-62-43-23-19-41(20-24-43)51(9,10)42-21-25-44(26-22-42)63-32-38(6)67-48(59)53-28-16-12-14-18-30-55-50(61)69-40(8)34-65-46(57)36(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h19-26,37-40H,1,3,11-18,27-34H2,2,4-10H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61);1,3,5-10H2,2,4H3 |

InChI Key |

DYQTXXWUIJCBKK-UHFFFAOYSA-N |

SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |

synonyms |

Coe Bond |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.